![molecular formula C9H11AsO6 B14735830 [4-(2-Methoxy-2-oxoethoxy)phenyl]arsonic acid CAS No. 5430-35-3](/img/structure/B14735830.png)
[4-(2-Methoxy-2-oxoethoxy)phenyl]arsonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(2-Methoxy-2-oxoethoxy)phenyl]arsonic acid: is an organoarsenic compound with the molecular formula C9H11AsO6 It is characterized by the presence of an arsonic acid group attached to a phenyl ring, which is further substituted with a 2-methoxy-2-oxoethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [4-(2-Methoxy-2-oxoethoxy)phenyl]arsonic acid typically involves the reaction of 4-hydroxyphenylarsinic acid with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the phenylarsinic acid is replaced by the methoxy-oxoethoxy group. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [4-(2-Methoxy-2-oxoethoxy)phenyl]arsonic acid can undergo oxidation reactions, particularly at the arsonic acid group, leading to the formation of arsenate derivatives.
Reduction: The compound can be reduced to form arsonous acid derivatives, which may further react to form various organoarsenic compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid) can be used under controlled conditions.
Major Products:
Oxidation: Arsenate derivatives.
Reduction: Arsonous acid derivatives.
Substitution: Various substituted phenylarsinic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: [4-(2-Methoxy-2-oxoethoxy)phenyl]arsonic acid can be used as a ligand in coordination chemistry, forming complexes with transition metals that can act as catalysts in various organic reactions.
Biology:
Antimicrobial Agents:
Medicine:
Therapeutics: Research is ongoing to explore the potential of this compound in treating certain diseases, particularly those involving microbial infections.
Industry:
Material Science: The compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which [4-(2-Methoxy-2-oxoethoxy)phenyl]arsonic acid exerts its effects involves the interaction of the arsonic acid group with biological molecules. The compound can bind to thiol groups in proteins, disrupting their function and leading to antimicrobial effects. Additionally, the phenyl ring and methoxy-oxoethoxy group can interact with various molecular targets, influencing cellular pathways and processes.
Vergleich Mit ähnlichen Verbindungen
- 4-Hydroxyphenylarsinic acid
- 4-Methoxyphenylarsinic acid
- 4-Aminophenylarsinic acid
Comparison:
- 4-Hydroxyphenylarsinic acid: Similar structure but lacks the methoxy-oxoethoxy group, leading to different chemical reactivity and applications.
- 4-Methoxyphenylarsinic acid: Similar but lacks the oxoethoxy group, affecting its solubility and reactivity.
- 4-Aminophenylarsinic acid: Contains an amino group instead of the methoxy-oxoethoxy group, resulting in different biological activity and chemical properties.
Uniqueness: [4-(2-Methoxy-2-oxoethoxy)phenyl]arsonic acid is unique due to the presence of the methoxy-oxoethoxy group, which imparts distinct chemical properties and potential applications compared to its analogs. This group enhances the compound’s solubility and reactivity, making it suitable for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
5430-35-3 |
|---|---|
Molekularformel |
C9H11AsO6 |
Molekulargewicht |
290.10 g/mol |
IUPAC-Name |
[4-(2-methoxy-2-oxoethoxy)phenyl]arsonic acid |
InChI |
InChI=1S/C9H11AsO6/c1-15-9(11)6-16-8-4-2-7(3-5-8)10(12,13)14/h2-5H,6H2,1H3,(H2,12,13,14) |
InChI-Schlüssel |
CFOYEKKQTMEARK-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)COC1=CC=C(C=C1)[As](=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



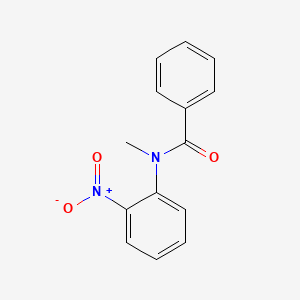
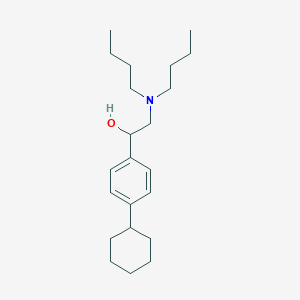
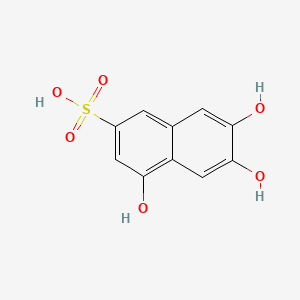
![(3E)-3-[(4-aminophenyl)methylidene]oxolan-2-one](/img/structure/B14735775.png)
![[(2-Fluoroanilino)(methylsulfanyl)methylidene]propanedinitrile](/img/structure/B14735777.png)
![2-Methyl-4-methylidene-3-oxa-1-azaspiro[4.5]dec-1-ene](/img/structure/B14735781.png)
![3,6,13,16-Tetraoxa-1,8,11,18-tetraazatricyclo[16.2.2.28,11]tetracosane-2,7,12,17-tetrone](/img/structure/B14735793.png)
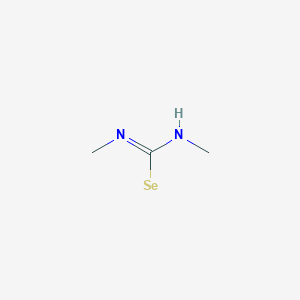
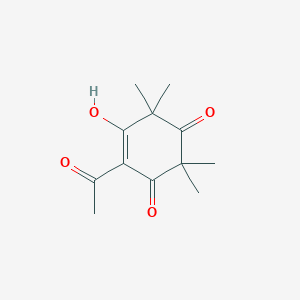
![4-(Propan-2-yl)-3,4-dihydro[1,1'-biphenyl]-4-amine](/img/structure/B14735811.png)
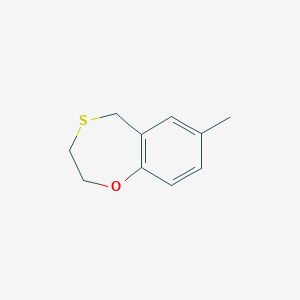
![Methyl 9-[4-(1-hydroxyethyl)-1-methylcyclohexa-2,4-dien-1-yl]nonanoate](/img/structure/B14735827.png)

